N-benzoyl-N'-(4-iodophenyl)thiourea

Description

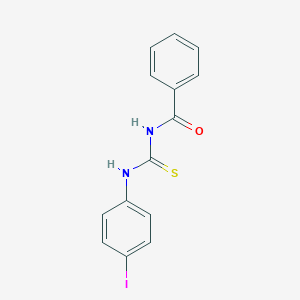

N-benzoyl-N’-(4-iodophenyl)thiourea is an organosulfur compound with the molecular formula C14H11IN2OS. This compound is a derivative of thiourea, where the hydrogen atoms are substituted with a benzoyl group and a 4-iodophenyl group. Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .

Properties

IUPAC Name |

N-[(4-iodophenyl)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDSDYPOUROQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-(4-iodophenyl)thiourea typically involves the reaction of benzoyl isothiocyanate with 4-iodoaniline. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

While specific industrial production methods for N-benzoyl-N’-(4-iodophenyl)thiourea are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the product is typically purified using industrial-scale recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-(4-iodophenyl)thiourea can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives, while reduction can lead to the formation of thiol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Substitution Reactions: Products include substituted thiourea derivatives.

Oxidation Reactions: Products include sulfinyl or sulfonyl derivatives.

Reduction Reactions: Products include thiol derivatives.

Scientific Research Applications

N-benzoyl-N’-(4-iodophenyl)thiourea has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-benzoyl-N’-(4-iodophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- N-benzoyl-N’-(4-chlorophenyl)thiourea

- N-benzoyl-N’-(4-bromophenyl)thiourea

- N-benzoyl-N’-(4-fluorophenyl)thiourea

Uniqueness

N-benzoyl-N’-(4-iodophenyl)thiourea is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the iodine atom can be easily substituted with other functional groups, making the compound a versatile intermediate in organic synthesis .

Biological Activity

N-benzoyl-N'-(4-iodophenyl)thiourea is a compound of interest due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as thioureas, which are characterized by the functional group -C(=S)N-. The presence of the iodine atom in the phenyl ring enhances its reactivity and may influence its biological properties.

Anticancer Activity

Several studies have explored the anticancer potential of thiourea derivatives, including this compound. The following table summarizes key findings from relevant studies:

| Compound | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7, T47D, A549 | 10.5 - 25.0 | Inhibition of DNA topoisomerases |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7, T47D, Vero | 30.0 - 50.0 | Induction of apoptosis |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7, HeLa | 15.0 - 35.0 | Cell cycle arrest in G1 phase |

The compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10.5 to 25 µM, indicating potent anticancer activity. Its mechanism primarily involves the inhibition of DNA topoisomerases, which are essential for DNA replication and transcription.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of thiourea derivatives. This compound has shown effectiveness against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Candida albicans | 25 |

These results suggest that the compound has a promising profile as an antimicrobial agent, particularly against gram-positive bacteria and fungi.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : It has been observed to inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

- Antimicrobial Action : The compound disrupts bacterial cell walls or inhibits essential bacterial enzymes, leading to microbial death.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound demonstrated superior activity against E. coli and S. aureus, suggesting its potential as an alternative treatment for infections caused by resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.